UAB30

Description

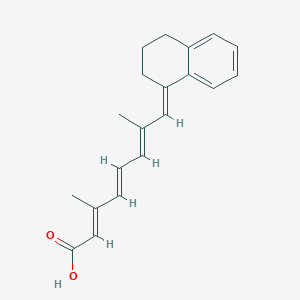

Structure

3D Structure

Properties

CAS No. |

205252-59-1 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid |

InChI |

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13+ |

InChI Key |

PPGNMFUMZSAZCW-FRCHHHHOSA-N |

SMILES |

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C/1\CCCC2=CC=CC=C21 |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(9Z)-UAB30 8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid 9-cis-UAB30 9cUAB30 UAB 30 UAB-30 |

Origin of Product |

United States |

Foundational & Exploratory

UAB30: A Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of UAB30, a novel synthetic rexinoid, in the context of cancer therapy. This compound is a selective agonist for the Retinoid X Receptor (RXR) and has demonstrated significant anti-tumor effects across a range of preclinical cancer models, including breast cancer, medulloblastoma, neuroblastoma, and rhabdomyosarcoma.[1][2][3][4] It was developed to offer a more favorable toxicity profile compared to traditional retinoic acids (RA) that primarily target the Retinoic Acid Receptor (RAR).[3][5]

Core Mechanism of Action: RXR-Mediated Gene Regulation

This compound's primary mechanism of action is the selective binding to and activation of the Retinoid X Receptor (RXR), a type of nuclear receptor.[2][3][5] Upon activation by this compound, RXR forms heterodimers with other nuclear receptors, most notably the Retinoic Acid Receptor (RAR). This this compound-RXR:RAR complex then functions as a ligand-activated transcription factor.

The heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1] This binding event initiates the transcription of a suite of genes that regulate critical cellular processes, ultimately leading to anti-tumorigenic outcomes. A central hypothesis is that rexinoids like this compound exert their cancer-preventive effects primarily by enhancing the signaling through these RAR:RXR heterodimers.[1] Additionally, evidence suggests that signaling through other RXR heterodimers, such as with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), also contributes to its efficacy, particularly in mammary cancers.[1]

Signaling Pathway Diagram

Caption: this compound binds RXR, promoting RAR:RXR heterodimerization and gene transcription.

Key Cellular and Phenotypic Effects

Treatment of cancer cells with this compound elicits several key anti-cancer effects:

-

Induction of Apoptosis: this compound treatment leads to programmed cell death.[3] This has been demonstrated by detecting increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and elevated activation of caspase 3 in treated cancer cells.[2][3]

-

Cell Cycle Arrest: The compound consistently causes cell cycle arrest in the G1 phase.[3][4] This action prevents cancer cells from entering the S phase (DNA replication), thereby halting their proliferation.[4]

-

Inhibition of Proliferation and Viability: this compound significantly reduces the proliferation and viability of various cancer cell lines in a dose-dependent manner.[2][3][4]

-

Promotion of Cellular Differentiation: By activating retinoid signaling pathways, this compound induces cancer cells to differentiate.[2] This process forces them into a more mature, non-proliferative state.

-

Reduction of Cell Motility and Invasion: this compound has been shown to decrease the migration and invasion capabilities of cancer cells, which is critical for preventing metastasis.[2][3][4]

-

Decrease in Cancer Stem Cell Properties: In neuroblastoma models, this compound treatment reduced the expression of the cancer stem cell marker CD133 and diminished the ability of cells to form tumorspheres, suggesting an effect on the cancer stem cell population.[4][6]

Associated Signaling Pathways

While the RXR:RAR axis is central, this compound's effects are also linked to other pathways, often in a cell-type-specific manner:

-

AKT/ERK Pathways: The involvement of these crucial survival and proliferation pathways is variable. In medulloblastoma and some neuroblastoma models, this compound treatment decreased the expression of total ERK.[2] However, in rhabdomyosarcoma cells, no significant change in the phosphorylation of AKT, ERK, or FAK was observed, indicating that the mechanism can be context-dependent.[3]

-

hTERT Promoter Silencing: In breast cancer, one proposed mechanism for this compound's anti-proliferative effect is the downregulation of telomerase via the silencing of the human Telomerase Reverse Transcriptase (hTERT) promoter.[3]

-

SKP2-p27kip1 Axis: In cutaneous T-cell lymphoma, this compound has been shown to inhibit proliferation by modulating the SKP2-p27kip1 axis, which is involved in cell cycle regulation.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data from preclinical studies of this compound.

| Parameter | Cell Line(s) | Value | Cancer Type | Reference |

| LD₅₀ | RD | 26.5 µM | Rhabdomyosarcoma | [3] |

| LD₅₀ | SJCRH30 | 26.1 µM | Rhabdomyosarcoma | [3] |

| Effective Concentration | COA3 & COA6 (PDX) | 10-50 µM | Neuroblastoma | [4] |

| In Vivo Dosing | D425 (PDX) Mouse Model | 100 mg/kg/day (in chow) | Medulloblastoma | [2] |

Methodologies for Key Experiments

Detailed, step-by-step protocols are found within primary research publications. The following section outlines the purpose and general methodology of key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

-

Purpose: To quantify the effect of this compound on cancer cell survival and growth.

-

General Protocol: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified time (e.g., 72 hours).[2] A metabolic indicator dye (e.g., MTT, resazurin in alamarBlue, or WST-1 in CellTiter 96 assays) is added.[4] The absorbance or fluorescence is measured, which correlates with the number of viable, metabolically active cells. Data is typically normalized to vehicle-treated control cells to determine the percentage of viability or proliferation inhibition.

Apoptosis Assays

-

Purpose: To determine if cell death induced by this compound occurs via apoptosis.

-

Method 1: Western Blot for Cleaved PARP: Cells are treated with this compound, and whole-cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved PARP, a hallmark of apoptosis.[2]

-

Method 2: Caspase 3 Activation Assay: This assay measures the activity of caspase 3, a key executioner enzyme in the apoptotic cascade. Following this compound treatment, cell lysates are incubated with a substrate that fluoresces or becomes colored upon cleavage by active caspase 3.[3]

Cell Cycle Analysis

-

Purpose: To identify if this compound causes arrest at a specific phase of the cell cycle.

-

General Protocol: Cells are treated with this compound for a set time (e.g., 24 hours).[4] They are then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting (Immunoblotting)

-

Purpose: To detect and quantify the expression levels of specific proteins within key signaling pathways (e.g., RXR, RAR, p-AKT, ERK, c-myc).[2]

-

General Protocol: Protein lysates from this compound-treated and control cells are prepared. Proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is incubated with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection. Band intensity provides a semi-quantitative measure of protein levels.

Conceptual Experimental Workflow

Caption: A logical progression from in vitro cellular assays to in vivo animal models.

References

- 1. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis. | Semantic Scholar [semanticscholar.org]

UAB30: A Deep Dive into the Selective Retinoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAB30, a synthetic analog of 9-cis-retinoic acid, has emerged as a promising selective retinoid X receptor (RXR) agonist with significant potential in cancer chemoprevention and therapy. Its chemical designation is (2E,4E,6Z,8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid. Unlike pan-agonists that activate both retinoic acid receptors (RARs) and RXRs, this compound exhibits high selectivity for RXRs, which mitigates many of the toxic side effects associated with broader retinoid activity, such as hypertriglyceridemia. This tissue-selective activity, particularly in epithelial cells, makes this compound a compelling candidate for long-term use in high-risk populations for the prevention of cancers, including breast and skin malignancies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biological effects, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2E,4E,6Z,8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid |

| Synonyms | 9-cis-UAB30 |

| Molecular Formula | C22H26O2 |

| Molecular Weight | 322.45 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with RXRs and its effects on various cancer cell lines.

Table 1: Binding Affinities (Kd) and Half-Maximal Effective Concentrations (EC50) of this compound for RXR Isotypes

| Ligand | Receptor | Kd (nM) | EC50 (nM) |

| This compound | RXRα | 15 ± 2 | 33 ± 2 |

| This compound | RXRβ | Not Reported | 24 ± 4 |

| This compound | RXRγ | Not Reported | 25 ± 2 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) and Median Lethal Dose (LD50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | LD50 (µM) |

| MyLa | Cutaneous T-Cell Lymphoma | < 25 | Not Reported |

| HuT 78 | Cutaneous T-Cell Lymphoma | < 25 | Not Reported |

| SH-EP | Neuroblastoma | > 60 | > 67.66 |

| SK-N-AS | Neuroblastoma | ~60 | ~65 |

| WAC(2) | Neuroblastoma | ~55 | ~60 |

| SK-N-BE(2) | Neuroblastoma | ~49 | ~55 |

| D341 | Medulloblastoma | > 10 | Not Reported |

| D384 | Medulloblastoma | > 10 | Not Reported |

| D425 | Medulloblastoma | > 10 | Not Reported |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively binding to and activating RXRs. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription.

RXR:RAR Signaling Pathway

The RXR:RAR heterodimer is a key mediator of retinoid signaling. In the absence of a ligand, this complex is bound to co-repressors, inhibiting gene transcription. While this compound alone has a minimal effect on this pathway, it can synergize with RAR agonists to enhance the transcription of genes involved in cell differentiation and apoptosis.

Caption: RXR:RAR heterodimer signaling pathway.

RXR:PPAR Signaling Pathway

This compound can activate the RXR:PPAR heterodimer, which plays a crucial role in regulating cell proliferation and differentiation. Activation of this pathway leads to the upregulation of cell cycle inhibitors like p27kip1 and the downregulation of cyclins such as cyclin D1, resulting in cell cycle arrest.[1][2][3]

Caption: RXR:PPAR-mediated cell cycle regulation.

LXR:RXR Signaling and Lipid Metabolism

A key advantage of this compound is its tissue-selective action, particularly its minimal impact on hepatic lipid metabolism. While other RXR agonists like bexarotene can activate the LXR:RXR heterodimer in the liver, leading to increased expression of lipogenic genes such as SREBP-1c and Fatty Acid Synthase (FAS) and subsequent hypertriglyceridemia, this compound does not potently activate this pathway in hepatic cells.[4] This selectivity is attributed to subtle conformational changes induced in the RXR ligand-binding domain by this compound, which affects co-activator recruitment in a tissue-specific manner.

Caption: Differential activation of LXR:RXR pathway.

Biological Effects

This compound has demonstrated a range of anti-cancer effects in preclinical studies, including:

-

Inhibition of Cell Proliferation: this compound induces cell cycle arrest, primarily at the G1/S checkpoint, by modulating the expression of key cell cycle regulatory proteins.[1][2][3]

-

Induction of Apoptosis: this compound can trigger programmed cell death in various cancer cell lines. This is often associated with changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5][6][7]

-

Promotion of Cell Differentiation: In several cancer models, including neuroblastoma and medulloblastoma, this compound has been shown to induce cellular differentiation.[8]

-

Inhibition of Invasion and Migration: this compound can suppress the invasive and migratory potential of cancer cells, in part by downregulating matrix metalloproteinases (MMPs).[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Saturation Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for RXRs.

Principle: A fixed concentration of purified RXR protein is incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]-UAB30). The amount of bound radioligand is measured at equilibrium. Non-specific binding is determined in the presence of a large excess of unlabeled this compound. Specific binding is calculated by subtracting non-specific binding from total binding.

Protocol:

-

Preparation of Membranes/Nuclear Extracts: Prepare nuclear extracts or membranes from cells overexpressing the specific RXR isoform.

-

Incubation: In a 96-well plate, incubate the nuclear extracts/membranes with a range of concentrations of [3H]-UAB30 in a suitable binding buffer. For non-specific binding, add a 100-fold excess of unlabeled this compound.

-

Equilibration: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding against the concentration of free radioligand. The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the saturation curve.

Luciferase Reporter Gene Assay

This assay is used to measure the ability of this compound to activate RXR-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for the RXR of interest and a reporter plasmid containing a luciferase gene under the control of a specific response element (e.g., PPRE or LXRE). Upon activation by this compound, the RXR heterodimer binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the RXR expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated. The EC50 value is determined by plotting the fold induction against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/alamarBlue)

These assays are used to assess the effect of this compound on the viability and proliferation of cancer cells.

Principle:

-

MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

alamarBlue Assay: The blue, non-fluorescent resazurin dye is reduced by viable cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

alamarBlue: Add alamarBlue reagent to each well and incubate for 1-4 hours.

-

-

Measurement:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

alamarBlue: Measure the fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.

-

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell viability by 50%) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the expression of specific target genes in response to this compound treatment.

Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is measured in real-time during the PCR, and the cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

qPCR Reaction: Set up the qPCR reaction in a multi-well plate with cDNA, gene-specific primers, and a qPCR master mix containing DNA polymerase and a fluorescent dye/probe. Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Run: Perform the qPCR in a real-time PCR instrument.

-

Data Analysis: Determine the Cq values for the target and reference genes. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.

Conclusion

This compound represents a significant advancement in the field of retinoid-based cancer therapy and chemoprevention. Its high selectivity for RXRs translates into a favorable safety profile, making it a promising candidate for long-term clinical use. The detailed understanding of its mechanism of action, involving the modulation of key signaling pathways that control cell fate, provides a strong rationale for its continued development. The experimental protocols outlined in this guide serve as a foundation for further research into the therapeutic potential of this and other selective RXR agonists. As our knowledge of the intricate roles of RXR in cellular homeostasis and disease continues to expand, so too will the opportunities for leveraging compounds like this compound for the benefit of patients.

References

- 1. The retinoid X receptor agonist, 9-cis this compound, inhibits cutaneous T-cell lymphoma proliferation through the SKP2-p27kip1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. The Retinoid X Receptor Agonist, 9-cis this compound, Inhibits Cutaneous T-cell Lymphoma Proliferation Through the SKP2-p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Bax-dependent apoptosis by mitochondrial deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

UAB30 and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAB30, a synthetic analog of 9-cis-retinoic acid, is a potent and selective agonist for the Retinoid X Receptor (RXR) with significant potential in cancer chemoprevention and therapy.[1] A key characteristic that distinguishes this compound from other retinoids, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, is its minimal binding affinity for the Retinoic Acid Receptors (RARs).[1][2] This selectivity is believed to contribute to its favorable toxicity profile, as many of the adverse effects of retinoid therapies are associated with RAR activation.[2] This technical guide provides an in-depth overview of the binding affinity of this compound for RARs, detailed experimental protocols for assessing this interaction, and a summary of the relevant signaling pathways.

Data Presentation: Ligand Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd/EC50) | Reference |

| This compound | RARα | > 1000 nM (estimated) | [1] |

| 9-cis-Retinoic Acid | RARs | High Affinity (nM range) | [3][4] |

| All-trans-Retinoic Acid (ATRA) | RARs | High Affinity (nM range) | [3][4] |

| Bexarotene | RARs | > 10000 nM (EC50) | [5] |

| This compound | RXRs | High Affinity (nM range) | [1] |

| 9-cis-Retinoic Acid | RXRs | High Affinity (nM range) | [4] |

Table 1: Comparative binding affinities of this compound and other retinoids for RARs and RXRs. The binding affinity for this compound to RARα is estimated based on qualitative descriptions in the literature.

Signaling Pathways

Retinoids exert their biological effects by binding to nuclear receptors, RARs and RXRs, which form heterodimers (RXR-RAR) that bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[3] this compound's selectivity for RXR means that it primarily influences the RXR component of this heterodimer. In the RXR-RAR heterodimer, RXR is considered a "silent partner," and its activation by an RXR-specific ligand like this compound is often dependent on the RAR partner being occupied by its ligand.[3]

Experimental Protocols

Determining the binding affinity of a ligand like this compound for a receptor such as RAR is typically achieved through a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Competitive Radioligand Binding Assay for RAR

Objective: To determine the inhibitory constant (Ki) of this compound for Retinoic Acid Receptors (RARs).

Materials:

-

Receptor Source: Nuclear extracts or purified recombinant RARα, RARβ, or RARγ protein.

-

Radioligand: [³H]all-trans-retinoic acid ([³H]ATRA) with high specific activity.

-

Competitor Ligand: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Unlabeled Ligand for Non-Specific Binding: A high concentration of unlabeled all-trans-retinoic acid.

-

Assay Buffer: e.g., Tris-HCl buffer with additives such as DTT, EDTA, and protease inhibitors.

-

Separation Medium: Dextran-coated charcoal or filter membranes (e.g., GF/B glass fiber filters).

-

Scintillation Cocktail and Scintillation Counter.

Workflow Diagram:

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Prepare a solution of [³H]ATRA in the assay buffer at a concentration close to its Kd for RAR.

-

Prepare the receptor source at a suitable concentration in the assay buffer.

-

-

Assay Setup:

-

Set up three sets of reaction tubes:

-

Total Binding: Receptor + [³H]ATRA + assay buffer.

-

Non-Specific Binding: Receptor + [³H]ATRA + a saturating concentration of unlabeled ATRA.

-

Competition: Receptor + [³H]ATRA + varying concentrations of this compound.

-

-

Initiate the binding reaction by adding the receptor preparation to the tubes.

-

-

Incubation:

-

Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 16-24 hours).

-

-

Separation of Bound and Free Radioligand:

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Charcoal Adsorption Method: Add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the free [³H]ATRA. Centrifuge the tubes to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

-

Quantification:

-

If using the filtration method, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

If using the charcoal method, transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ATRA).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound is a highly selective RXR agonist with demonstrably low affinity for RARs. This receptor selectivity is a cornerstone of its pharmacological profile, offering the potential for therapeutic benefits with a reduced side-effect profile compared to non-selective retinoids. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's binding to RARs, which is crucial for ongoing research and drug development efforts in the field of oncology and beyond.

References

- 1. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

UAB30's Influence on Gene Expression: A Technical Guide for Researchers

Birmingham, AL - The synthetic retinoid X receptor (RXR) agonist, UAB30, has demonstrated significant potential in preclinical cancer studies, primarily through its ability to induce cancer cell differentiation, trigger apoptosis, and halt the cell cycle. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular underpinnings of this compound's action, focusing on its impact on gene expression.

This compound, a novel rexinoid, exhibits a favorable toxicity profile compared to other retinoids, making it a promising candidate for cancer therapy and chemoprevention. Its mechanism of action is rooted in its selective binding to retinoid X receptors (RXRs), which are key regulators of gene transcription. This interaction initiates a cascade of changes in the expression of numerous genes, ultimately leading to the observed anti-tumor effects in various cancers, including medulloblastoma, rhabdomyosarcoma, and breast cancer.

Quantitative Analysis of this compound-Induced Gene Expression Changes

A pivotal study by Vedell and colleagues provides the most detailed quantitative insight into the gene expression alterations induced by this compound. In this study, the researchers performed a microarray analysis on the liver RNA of female Sprague-Dawley rats treated with this compound and other RXR agonists. The following tables summarize the key differentially expressed genes, offering a comparative look at the molecular impact of this compound.

Table 1: this compound-Modulated Genes Associated with the Aryl Hydrocarbon (Ah) Receptor

| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) |

| Cyp1a1 | Cytochrome P450, family 1, subfamily a, polypeptide 1 | Increased |

| Cyp1a2 | Cytochrome P450, family 1, subfamily a, polypeptide 2 | Increased |

| Cyp1b1 | Cytochrome P450, family 1, subfamily b, polypeptide 1 | Increased |

| Nqo1 | NAD(P)H dehydrogenase, quinone 1 | Increased |

Table 2: Effect of this compound on Genes Associated with Triglyceride Metabolism

| Gene Symbol | Gene Name | Fold Change (this compound vs. Control) |

| Scd1 | Stearoyl-CoA desaturase 1 | No significant change |

| Srebf1 | Sterol regulatory element binding transcription factor 1 | No significant change |

These findings are particularly noteworthy as they highlight a unique property of this compound. Unlike other RXR agonists such as Targretin (bexarotene) and 4-Me-UAB30, this compound did not significantly increase the expression of genes associated with elevated triglyceride levels, a common dose-limiting toxicity of this class of drugs.[1] Instead, this compound uniquely activated genes associated with the aryl hydrocarbon (Ah) receptor, suggesting a distinct mechanism of action that may contribute to its chemopreventive properties.[1]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used in the cited research.

Microarray Analysis of Gene Expression

The study by Vedell et al. employed the Affymetrix GeneChip Rat Exon 1.0 ST array to profile gene expression in the livers of treated rats.

Experimental Workflow:

Microarray Experimental Workflow

Key Steps:

-

Animal Treatment: Female Sprague-Dawley rats were administered this compound in their diet.

-

RNA Isolation: Total RNA was isolated from the liver tissues of the treated and control animals.

-

Microarray Hybridization: The isolated RNA was processed and hybridized to the Affymetrix GeneChip Rat Exon 1.0 ST array.

-

Data Analysis: Statistical tests were performed to identify genes that exhibited differential expression between the treatment and control groups. Genes with similar expression patterns were grouped into modules for further analysis.[1]

Signaling Pathways and Logical Relationships

This compound's regulation of gene expression is mediated through its interaction with the Retinoid X Receptor (RXR). RXRs form heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Liver X Receptor (LXR), to control the transcription of a wide array of genes.

The following diagram illustrates the central role of RXR in mediating the transcriptional effects of this compound.

References

UAB30's Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms by which UAB30, a novel and potent Retinoid X Receptor (RXR) agonist, induces apoptosis in cancer cells. This compound represents a promising therapeutic agent due to its high efficacy and low toxicity profile. This document outlines the key signaling pathways, presents quantitative data from preclinical studies, and offers detailed experimental protocols for investigating its apoptotic effects.

Introduction

This compound is a synthetic analog of 9-cis-retinoic acid that selectively binds to and activates RXRs with minimal binding to retinoic acid receptors (RARs), which is associated with reduced toxicity.[1] Its primary mechanism of anti-cancer activity involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This compound has demonstrated significant anti-tumor effects in various cancer models, including skin cancer, rhabdomyosarcoma, medulloblastoma, and neuroblastoma.[1][2]

Mechanism of Action: DNA Damage Response and Apoptosis

This compound's primary mechanism for inducing apoptosis is through the initiation of a DNA damage response (DDR). Unlike many chemotherapeutic agents, this compound's induction of DNA double-strand breaks (DSBs) is not dependent on the generation of reactive oxygen species (ROS). The accumulation of these DSBs triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis.

The key steps in the this compound-induced apoptotic pathway are:

-

RXR Agonism: this compound, as a potent RXR agonist, initiates its cellular effects by binding to RXRs.[1]

-

Induction of DNA Double-Strand Breaks (DSBs): Treatment with this compound leads to the formation of lethal DSBs, which are marked by the phosphorylation of γH2AX.[1]

-

Activation of DNA Damage Response (DDR): The presence of DSBs activates the DDR signaling pathway. This involves the increased phosphorylation of key proteins such as ATM (Ataxia-Telangiectasia Mutated), Rad50, and Chk2.[1]

-

Cell Cycle Arrest: The activated DDR pathway leads to a reduction in cell cycle proteins, causing cell cycle arrest, primarily in the G1 or G2/M phase, depending on the cancer type.[1][2]

-

Induction of Pro-Apoptotic Proteins: this compound treatment results in the upregulation of pro-apoptotic proteins like Bax.

-

Caspase Activation and PARP Cleavage: The apoptotic signaling cascade culminates in the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various preclinical studies on this compound, demonstrating its potent anti-cancer and pro-apoptotic effects.

Table 1: In Vivo Efficacy of this compound in Skin Cancer Models [1]

| Cancer Type | Treatment | Tumor Number Reduction | Tumor Volume Reduction |

| UVB-induced Skin Cancer | Topical this compound (30 weeks) | 57% | 72% |

| - Basal Cell Carcinomas | 55% | ||

| - Squamous Cell Carcinomas | 60% | ||

| Ptch1+/-/SKH-1 Mice | 48% | 78% | |

| - Papillomas | 33% | ||

| - Basal Cell Carcinomas | 74% | ||

| - Squamous Cell Carcinomas | 76% |

Table 2: In Vitro Efficacy of this compound in Rhabdomyosarcoma (RMS) Cell Lines

| Cell Line | LD50 | Effect |

| RD (Embryonal) | 26.5 µM | Decreased cell viability and proliferation |

| SJCRH30 (Alveolar) | 26.1 µM | Decreased cell viability and proliferation |

Table 3: Effect of this compound on Cell Cycle Distribution in Neuroblastoma (COA6 cells) [2]

| Cell Cycle Phase | Control | This compound Treated |

| G1 Phase | 33.7 ± 0.7% | 43.3 ± 0.7% |

| S Phase | 44.7 ± 1.2% | 38.6 ± 1% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Culture and this compound Treatment

-

Cell Lines: Culture desired cancer cell lines (e.g., Medulloblastoma PDX cells D341, D384, D425; Rhabdomyosarcoma cell lines RD, SJCRH30) in appropriate media and conditions.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: Seed cells at a desired density. After allowing cells to adhere (for adherent cell lines), treat with increasing concentrations of this compound (e.g., 10 µM, 30 µM) or a vehicle control (DMSO) for specified durations (e.g., 48 or 72 hours).[3][4]

Immunoblotting for Apoptosis Markers

This protocol is for the detection of cleaved PARP and cleaved caspase-3.

-

Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Flow Cytometry for Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X binding buffer to each sample.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced apoptosis signaling pathway.

Caption: Immunoblotting experimental workflow.

Caption: Flow cytometry experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. Apoptosis [bio-protocol.org]

- 4. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

investigating the pharmacokinetics of UAB30

An In-depth Technical Guide to the Pharmacokinetics of UAB30

Introduction

This compound, or 9-cis-UAB30, is a synthetic analog of 9-cis-retinoic acid that functions as a specific and potent agonist for the retinoid X receptor (RXR).[1][2] It is under investigation as a chemopreventive agent, particularly for breast cancer, due to its ability to induce apoptosis and differentiation in cancer cells with a favorable toxicity profile.[2][3][4][5] A thorough understanding of its pharmacokinetic properties is essential for its clinical development. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on preclinical and clinical findings.

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound has been gathered from studies in both mice and healthy human volunteers. The key parameters are summarized in the tables below.

Preclinical Pharmacokinetic Data (Mice)

| Parameter | 100 mg/kg/day | 300 mg/kg/day | Species | Route of Administration |

| Tmax (hours) | 0.25 - 3 | 0.25 - 3 | C57BL/6 Mice | Gavage |

| Dosing Duration | 1 or 7 days | 1 or 7 days | C57BL/6 Mice | Gavage |

| Key Observation | Increases in area under the curve (AUC) were less than proportional to the dose, suggesting decreased absorption and/or induction of clearance mechanisms.[1] | An increased rate of apparent clearance and a decreased elimination half-life were observed at the higher dose.[1] | C57BL/6 Mice | Gavage |

Table 1: Summary of Pharmacokinetic Parameters of this compound in Mice.

Clinical Pharmacokinetic Data (Healthy Human Volunteers)

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |

| Tmax (hours) | ~2 - 3 | ~2 - 3 | ~2 - 3 |

| Plasma Half-life (t1/2) | 2.79 hours | 5.76 hours | 7.21 hours |

| AUC Relationship | Increased linearly across the 5 to 20 mg dose range.[6] | ||

| Cmax Relationship | Increased linearly across the 5 to 20 mg dose range.[6] |

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Human Volunteers. [6]

Experimental Protocols

The pharmacokinetic data presented were derived from rigorous preclinical and clinical studies. The methodologies employed are detailed below.

Preclinical Study in Mice

-

Animal Model: C57BL/6 mice were used for the pharmacokinetic studies.[1] For oncogenicity studies, TSG-p53(+/-) (p53 knockout) mice were utilized.[1]

-

Dosing Regimen: Mice received daily gavage exposure to this compound at doses of 100 or 300 mg/kg/day for either 1 or 7 days.[1]

-

Sample Collection: Plasma samples were collected at various time points to determine the concentration of this compound.

-

Bioanalysis: While the specific bioanalytical method is not detailed in the provided text, such studies typically involve validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of the drug in plasma.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. The analysis revealed that increases in AUC were not proportional to the dose, and a higher dose was associated with increased clearance and a shorter half-life.[1]

First-in-Human Pilot Study

-

Study Population: The study was conducted in healthy human volunteers.[6]

-

Study Design: This was a pilot, first-in-human, single-dose pharmacokinetic study.[6]

-

Dosing: Subjects received a single oral dose of 5 mg, 10 mg, or 20 mg of 9cthis compound.[6]

-

Sample Collection and Analysis: Plasma levels of this compound were measured at various time points post-administration to determine pharmacokinetic parameters.[6]

-

Stability Assessment: The stability of 9cthis compound was assessed in human urine and plasma. Samples were spiked with known concentrations of this compound and stored at -70°C for 12 weeks before analysis to ensure the compound's stability over time.[6]

-

Statistical Analysis: The primary objective was to characterize the single-dose pharmacokinetics. Statistical methods, such as the Jonckheere-Terpstra trend test and regression models, were used to analyze the relationship between dose and pharmacokinetic parameters like AUC and Cmax.[6]

Mandatory Visualization

Experimental Workflow for this compound Pharmacokinetic Analysis

Caption: Workflow of preclinical and clinical pharmacokinetic studies of this compound.

This compound Signaling Pathway

This compound is a selective RXR agonist with minimal or no transcriptional activity on retinoic acid receptors (RARs).[7] It exerts its effects by binding to RXR, which can then form homodimers (RXR/RXR) or heterodimers with other nuclear receptors to regulate gene expression.

Caption: Simplified signaling pathway of this compound via RXR activation.

Metabolism and Excretion

In vitro studies using human, rat, and dog microsomes have shown that this compound is metabolically stable.[7] The primary metabolic pathways identified are oxidation and glucuronidation, which are common routes for the metabolism and subsequent excretion of retinoids.[7] These processes increase the water solubility of the compound, facilitating its elimination from the body through bile and urine.[7] The observation of hepatomegaly in mice treated with this compound for 6 months in an oncogenicity study might be related to the induction of metabolic enzymes.[1]

References

- 1. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Funded Grants | Division of Cancer Prevention [prevention.cancer.gov]

- 4. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel retinoid X receptor agonist, this compound, inhibits rhabdomyosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

UAB30: A Novel Rexinoid Targeting Cancer Stem Cell Populations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumor initiation, contributing significantly to therapeutic resistance and relapse. UAB30, a synthetic analog of 9-cis-retinoic acid, is a potent and selective agonist of the Retinoid X Receptor (RXR) with a favorable toxicity profile. This document provides a comprehensive technical overview of the current understanding of this compound's impact on cancer stem cell populations, detailing its mechanism of action, effects on key stemness markers and associated signaling pathways, and relevant experimental protocols.

Introduction to this compound

This compound, chemically known as 8-(3′,4′-dihydro-1′(2′H)-naphthalen-1′-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid, is a synthetic retinoid that exhibits high selectivity for the Retinoid X Receptor (RXR) with limited or antagonistic activity towards the Retinoic Acid Receptor alpha (RARα). This selectivity is believed to contribute to its minimal toxicity profile compared to other retinoids. Preclinical studies have demonstrated its efficacy in various cancer models, including neuroblastoma, medulloblastoma, and rhabdomyosarcoma, by inducing differentiation, apoptosis, and cell cycle arrest. A pilot clinical trial in humans has indicated a favorable toxicity and pharmacokinetic profile.

Mechanism of Action: Targeting the RXR Pathway

This compound exerts its biological effects by binding to and activating RXRs. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including RARs, Vitamin D receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activators and the initiation of transcription of target genes. These genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis. In the context of cancer stem cells, the activation of RXR by this compound is thought to trigger a cascade of events that ultimately leads to a reduction in the stem-like phenotype.

Impact of this compound on Cancer Stem Cell Populations: Quantitative Data

This compound has been shown to significantly impact the cancer stem cell compartment in various tumor types. The following tables summarize the key quantitative findings from preclinical studies.

| Cell Line / Model | Cancer Type | Marker | Treatment | Concentration | % Decrease (relative to control) | Reference |

| D341 Med | Medulloblastoma | CD133+ cells | This compound | 10 µM | 50% | [1] |

| D384 Med | Medulloblastoma | CD133+ cells | This compound | 5 µM | 40% | [1] |

| D425 Med | Medulloblastoma | CD133+ cells | This compound | 10 µM | 60% | [1] |

Table 1: Effect of this compound on CD133+ Cancer Stem Cell Population. This table quantifies the reduction in the percentage of CD133-positive cells, a well-established cancer stem cell marker, in medulloblastoma patient-derived xenograft (PDX) cell lines following treatment with this compound.

| Cell Line / Model | Cancer Type | Marker | Treatment | Effect | Reference |

| D384 Med | Medulloblastoma | c-Myc | This compound | Decreased protein expression | [2] |

| D425 Med | Medulloblastoma | c-Myc | This compound | Decreased protein expression | [2] |

Table 2: Effect of this compound on the Expression of the Proto-oncogene c-Myc. This table highlights the qualitative decrease in the expression of c-Myc, a key transcription factor involved in stem cell maintenance and proliferation, in medulloblastoma PDX cell lines.

Signaling Pathways Modulated by this compound in Cancer Stem Cells

The precise signaling cascades downstream of this compound-activated RXR in cancer stem cells are still under active investigation. However, current evidence points towards the modulation of key pathways, including the PI3K/AKT and MAPK/ERK pathways, in a cell-type-dependent manner.

PI3K/AKT and MAPK/ERK Signaling

Studies in medulloblastoma PDX cells have shown variable effects of this compound on AKT phosphorylation. In D341 cells, this compound treatment led to an increase in AKT phosphorylation, while in D425 cells, a decrease was observed, and no change was seen in D384 cells[2]. In contrast, this compound treatment resulted in a decrease in total ERK1/2 expression in all three medulloblastoma PDX cell lines[2]. Interestingly, in rhabdomyosarcoma cell lines, this compound did not cause any demonstrable change in the phosphorylation of FAK, ERK, or AKT[3]. This suggests that the engagement of these pathways by this compound is highly context-dependent.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. This compound, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel RXR Agonist, this compound, Inhibits Rhabdomyosarcoma Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of UAB30: A Selective Rexinoid for Cancer Chemoprevention

A Technical Guide on the Early Discovery, Synthesis, and Core Mechanisms of a Novel Retinoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAB30, a conformationally defined analog of 9-cis-retinoic acid, has emerged as a promising, low-toxicity retinoid X receptor (RXR) agonist with significant potential in cancer chemoprevention. Its development was driven by the need to overcome the dose-limiting toxicities, particularly hypertriglyceridemia, associated with earlier rexinoids. This technical guide provides an in-depth overview of the early discovery rationale, a detailed synthetic pathway, and the fundamental mechanism of action of this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Visual diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows, offering a clear and concise reference for researchers in oncology and drug development.

Early Discovery: The Quest for a Safer Rexinoid

The discovery of this compound was a strategic effort to design a potent RXR agonist while minimizing the adverse effects that plagued earlier generations of retinoids. Natural and synthetic retinoids have long been recognized for their roles in regulating cell growth, differentiation, and apoptosis, making them attractive candidates for cancer therapy and prevention.[1] However, their clinical utility has been hampered by significant toxicities.[1]

The rationale for the development of this compound was centered on achieving selectivity for the retinoid X receptor (RXR) over the retinoic acid receptors (RARs). While the pan-agonist 9-cis-retinoic acid activates both RXR and RAR pathways, much of the associated toxicity is attributed to RAR activation.[2] The design of this compound incorporated a tetralone ring to conformationally lock the polyene chain, a feature intended to enhance RXR selectivity and reduce off-target effects. This structural constraint was hypothesized to be key in developing a rexinoid with a favorable therapeutic window, suitable for chronic use in a chemopreventive setting.

Discovery Workflow: From Concept to Candidate

The initial identification and characterization of this compound would have followed a logical drug discovery workflow, beginning with the rational design of candidate molecules and proceeding through a series of screening assays to identify lead compounds with the desired biological profile.

Synthesis of this compound

The large-scale synthesis of this compound, chemically named (2E,4E,6Z,8E)-8-(3′,4′-dihydro-1′(2′H)-naphthalen-1′-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid, has been described, enabling the production of gram quantities required for preclinical and clinical evaluation. The synthesis is a multi-step process that can be broadly categorized into three key stages.

Synthetic Workflow

The general synthetic route to this compound and its analogs involves a sequence of well-established organic reactions, starting from α-tetralone.

Experimental Protocol

The following protocol is a generalized representation based on the synthesis of this compound and its homologues. For specific reaction conditions, yields, and characterization data, referral to the primary literature is recommended.

Step 1: Reformatsky Reaction

-

Objective: To couple α-tetralone with ethyl 4-bromo-3-methyl-2-butenoate.

-

General Procedure: α-tetralone and ethyl 4-bromo-3-methyl-2-butenoate are reacted in the presence of activated zinc in an appropriate solvent such as 1,4-dioxane. This reaction typically yields the corresponding 9Z-acid.

Step 2: Reduction of the Carboxylic Acid

-

Objective: To reduce the carboxylic acid group to a primary alcohol.

-

General Procedure: The 9Z-acid obtained from the Reformatsky reaction is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent to produce the 9Z-alcohol in high yield.

Step 3: Oxidation of the Alcohol

-

Objective: To oxidize the primary alcohol to an aldehyde.

-

General Procedure: The 9Z-alcohol is oxidized using a mild oxidizing agent like 2-Iodoxybenzoic acid (IBX) to yield the corresponding 9Z-aldehyde.

Step 4: Wittig Reaction

-

Objective: To extend the polyene chain and introduce the ester group.

-

General Procedure: The 9Z-aldehyde is subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final carbon skeleton of this compound. This is followed by saponification to yield the carboxylic acid, this compound.

Core Mechanism of Action and Biological Activity

This compound functions as a selective agonist for the retinoid X receptors (RXRs). RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as RARs, PPARs, and LXRs. These receptor complexes bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

RXR Signaling Pathway

The binding of this compound to RXR induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then initiates the transcription of genes involved in cell differentiation, apoptosis, and growth arrest.

Quantitative Biological Data

Seminal studies have quantified the biological activity of this compound, demonstrating its potency as an RXR agonist and its efficacy in various cancer models.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| RXRα Transcriptional Activation | CV-1 | EC₅₀ | 118 nM | [3] |

| RXRα Transcriptional Activation | RK3E | EC₅₀ | 820 ± 70 nM | [3] |

| RARα Transcriptional Activation | CV-1 | Activity | No induction | [3] |

| Cell Viability (AlamarBlue) | RD (Rhabdomyosarcoma) | LD₅₀ (48h) | 26.5 µM | [2] |

| Cell Viability (AlamarBlue) | SJCRH30 (Rhabdomyosarcoma) | LD₅₀ (48h) | 26.1 µM | [2] |

| Cell Cycle Arrest (G1 phase) | COA6 (Neuroblastoma) | % Increase | 33.7% to 43.3% | [4] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| N-methyl-N-nitrosourea-induced mammary cancer | Rat | 200 mg/kg diet | 63% reduction in cancer multiplicity | [5] |

| N-methyl-N-nitrosourea-induced mammary cancer | Rat | 100 mg/kg diet | 29% reduction in cancer multiplicity | [5] |

| UVB-induced skin cancer | Ptch1+/-/SKH-1 mice | Oral | 48% reduction in tumor number, 78% reduction in tumor volume | [2] |

| UVB-induced skin cancer | Ptch1+/-/SKH-1 mice | Topical | 57% reduction in tumor number, 72% reduction in tumor volume | [2] |

| Medulloblastoma PDX | Athymic nude mice | 100 mg/kg/day chow | Significant decrease in tumor growth and metastasis | [6] |

Conclusion

This compound represents a significant advancement in the field of rexinoid-based cancer chemoprevention. Its rational design, leading to potent and selective RXR activation with a favorable toxicity profile, underscores the power of medicinal chemistry in addressing the limitations of earlier therapeutic agents. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for its ongoing clinical development and for the design of next-generation rexinoids. This guide serves as a comprehensive resource for researchers dedicated to advancing cancer therapeutics and prevention.

References

- 1. Translation of a Tissue-Selective Rexinoid, this compound, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. besjournal.com [besjournal.com]

UAB30 in Medulloblastoma: A Technical Guide to its Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medulloblastoma, the most common malignant brain tumor in children, presents a significant therapeutic challenge, particularly the aggressive Group 3 subtype which is associated with a poor prognosis.[1] UAB30, a novel synthetic retinoid X receptor (RXR) agonist, has emerged as a promising therapeutic agent.[1] This document provides a comprehensive technical overview of the preclinical research on this compound in medulloblastoma, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for medulloblastoma.

Introduction to this compound

This compound is a synthetic analog of 9-cis-retinoic acid that selectively binds to the retinoid X receptor (RXR).[1] Unlike other retinoids that can cause significant toxicities, this compound has demonstrated a favorable toxicity profile in human clinical trials.[1] Retinoids are known to induce cell differentiation and arrest growth in various cancers, and this compound has shown significant efficacy in preclinical models of neuroblastoma, another pediatric neuroectodermal tumor.[1] This has prompted investigations into its potential for treating medulloblastoma, especially the high-risk Group 3 tumors.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects in medulloblastoma primarily through its action as an RXR agonist. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), to regulate the transcription of a multitude of target genes involved in cell differentiation, proliferation, and apoptosis.[1]

The binding of this compound to RXR is a critical initiating event. In Group 3 medulloblastoma patient-derived xenograft (PDX) cells (D341, D384, and D425), the expression of RXR has been confirmed via immunoblotting.[1] While the complete downstream signaling cascade of this compound in medulloblastoma is still under investigation, key pathways have been implicated.[1]

Impact on Key Signaling Molecules

Studies have shown that this compound treatment affects several critical signaling pathways that are often dysregulated in medulloblastoma:

-

ERK1/2 Pathway: Treatment with this compound consistently leads to a decrease in total ERK1/2 levels in all three Group 3 medulloblastoma PDX cell lines.[1]

-

AKT Pathway: The effect of this compound on AKT phosphorylation is variable. In D341 and D425 cells, an increase in AKT phosphorylation was observed, while no change was seen in D384 cells. Total AKT expression remained unchanged across all cell lines.[1]

-

c-myc Expression: this compound treatment resulted in decreased c-myc protein expression in D384 and D425 cells.[1] c-myc is a key oncogene often amplified in Group 3 medulloblastoma and is associated with poor prognosis.

The following diagram illustrates the proposed signaling pathway of this compound in medulloblastoma.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified in various in vitro and in vivo assays using Group 3 medulloblastoma PDX cells (D341, D384, and D425).

Table 1: In Vitro Efficacy of this compound in Group 3 Medulloblastoma PDX Cells

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Cell Viability | D341, D384, D425 | Starting at 10 µM | Significant decrease | [1] |

| Proliferation | D341, D384, D425 | Not specified | Significant decrease | [1] |

| Migration | D341, D384, D425 | Not specified | Significant decrease | [1] |

| Invasion | D341, D384, D425 | Not specified | Significant decrease | [1] |

| Cell Cycle | D341, D384, D425 | 5 µM | Increased % of cells in G1 phase, Decreased % in S phase | [1] |

| Stemness (CD133+) | D341, D384, D425 | 5-10 µM | Significant decrease in CD133 expression |

Table 2: In Vivo Efficacy of this compound in Medulloblastoma Xenograft Models

| Model | Cell Line | This compound Treatment | Outcome | Reference |

| Flank Xenograft | D425 | Oral | Significant decrease in tumor growth | [1] |

| Cerebellar Model | D425 | Oral | Significant decrease in tumor growth | [1] |

| Leptomeningeal Metastasis | D341 | Oral | Significant decrease in metastasis | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the research on this compound and medulloblastoma.

Cell Culture

Group 3 medulloblastoma PDX cells (D341, D384, and D425) are cultured in Neurobasal™ Medium supplemented with B-27™ Supplement (without Vitamin A), N-2 Supplement, L-glutamine, penicillin-streptomycin, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (alamarBlue® Assay)

-

Seed 1.5 x 10³ cells per well in a 96-well plate.

-

After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 50 µM).

-

Incubate for 72 hours at 37°C.

-

Add 10 µL of alamarBlue® reagent to each well.

-

Incubate for 4-6 hours at 37°C.

-

Measure absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Migration and Invasion Assays (Transwell Assay)

-

For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Seed 5 x 10⁴ cells in serum-free media in the upper chamber.

-

Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Treat cells in the upper chamber with this compound or vehicle.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Cell Cycle Analysis (Flow Cytometry)

-

Seed cells in a 6-well plate and treat with this compound (e.g., 5 µM) or vehicle for 48 hours.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Immunoblotting

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, ERK, c-myc, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

The following diagram outlines the workflow for in vivo xenograft experiments.

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for Group 3 medulloblastoma. Its ability to decrease cell viability, proliferation, migration, and invasion, coupled with its impact on key oncogenic signaling pathways and cancer stem cells, highlights its multi-faceted anti-tumor activity. Furthermore, its favorable safety profile makes it an attractive candidate for clinical development.

Future research should focus on elucidating the complete downstream signaling network of this compound in medulloblastoma to identify biomarkers of response and potential resistance mechanisms. Combination studies with standard-of-care chemotherapies or other targeted agents could also enhance its therapeutic efficacy. Ultimately, the promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in pediatric patients with medulloblastoma.

References

UAB30: A Technical Guide to its Preclinical and Clinical Evaluation for Breast Cancer Prevention

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UAB30, a synthetic, tissue-selective retinoid X receptor (RXR) agonist, has emerged as a promising agent for the chemoprevention of breast cancer. Its low toxicity profile, particularly the lack of hypertriglyceridemia commonly associated with other rexinoids, positions it as a strong candidate for long-term preventative strategies. This technical guide provides a comprehensive overview of the preclinical and clinical studies of this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes. The information is intended to support further research and development of this novel compound in the fight against breast cancer.

Introduction

Breast cancer remains a significant global health challenge, and effective prevention strategies are crucial to reducing its incidence and mortality. Retinoids, a class of compounds derived from vitamin A, have long been investigated for their potential in cancer prevention due to their roles in regulating cell proliferation, differentiation, and apoptosis. This compound (9-cis-UAB30) is a third-generation rexinoid designed to selectively activate RXRs with minimal to no activation of retinoic acid receptors (RARs), thereby mitigating the toxic side effects associated with pan-retinoid agonists.[1] This document synthesizes the current knowledge on this compound, focusing on its application in breast cancer prevention.

Mechanism of Action

This compound exerts its preventative effects through a multi-faceted mechanism of action, primarily centered on the modulation of nuclear receptor signaling and other key cellular pathways.

Nuclear Receptor Signaling

This compound's primary mechanism involves the activation of Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARγ), to regulate gene expression.

-

RAR:RXR Heterodimers: this compound enhances signaling through RAR:RXR heterodimers.[2] This pathway is crucial for normal cell differentiation and apoptosis. By activating this pathway, this compound can help restore normal cellular function and inhibit the progression of transformed cells.

-

PPARγ:RXR Heterodimers: this compound has been shown to work synergistically with PPARγ agonists to inhibit the proliferation of breast cancer cells and induce apoptosis.[2] This suggests that this compound can potentiate the anti-cancer effects of endogenous or exogenous PPARγ ligands.

Off-Target Effects on Src Kinase

Recent studies have identified the non-receptor tyrosine kinase Src as a potential off-target of this compound.[3]

-

Inhibition of Src Kinase Activity: this compound has been shown to directly interact with and attenuate the kinase activity of Src.

-

Downstream Signaling: By inhibiting Src, this compound suppresses downstream pro-survival and pro-invasive signaling pathways, including the PI3K/AKT pathway. This leads to a reduction in cancer cell migration and invasion.[3]

Epigenetic Regulation

This compound has also been demonstrated to influence epigenetic mechanisms that are often dysregulated in cancer.

-

Telomerase Inhibition: this compound down-regulates the expression of the catalytic subunit of telomerase (hTERT), leading to a decrease in telomerase activity.[4] Telomerase is essential for maintaining telomere length and enabling the immortality of cancer cells.

-

DNA Methyltransferase (DNMT) Inhibition: this compound has been shown to decrease the expression of DNA methyltransferases.[4] Aberrant DNA methylation is a hallmark of cancer, and its inhibition can lead to the re-expression of tumor suppressor genes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Breast Cancer Models

| Animal Model | This compound Dose | Treatment Duration | Efficacy Outcome | Reference |

| MMTV-erbB2 Transgenic Mice | 200 mg/kg/day in diet | Not Specified | ~50% reduction in the number and tumor burden of ER-negative mammary cancers. | [1] |

| Methylnitrosourea (MNU)-induced rat mammary cancer model | 200 mg/kg diet | 121 days | Moderate decrease in cell proliferation in mammary cancer. | [5] |